

applications of 3-(2-methoxyethylcarbamoyl)phenylboronic acid in medicinal chemistry

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Compound of Interest

	3-(2-methoxyethylcarbamoyl)phenylboronic acid
Compound Name:	Methoxyethylcarbamoyl)phenylboronic acid
Cat. No.:	B1419365

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An in-depth analysis of the applications of **3-(2-methoxyethylcarbamoyl)phenylboronic acid** in medicinal chemistry requires a foundational understanding of its constituent parts. This molecule represents a strategic design, combining a reactive boronic acid warhead with moieties intended to modulate its physicochemical and pharmacokinetic properties. While direct literature on this specific compound is sparse, a robust technical guide can be constructed by examining well-documented analogs and the established roles of its functional components. This guide synthesizes data from related N-substituted carbamoylphenylboronic acids and general principles of boronic acid chemistry to provide a detailed framework for its potential applications, particularly as an enzyme inhibitor.

Rationale for Molecular Design

The structure of **3-(2-methoxyethylcarbamoyl)phenylboronic acid** suggests a deliberate design for biological applications. Each component serves a distinct purpose:

- **Phenylboronic Acid Core:** This is the pharmacophore or "warhead." Boronic acids are potent reversible covalent inhibitors of serine proteases^{[1][2][3]}. The boron atom, a Lewis acid, is attacked by the nucleophilic serine in the enzyme's active site, forming a stable tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis^{[2][4][5]}. The phenyl

ring provides a rigid scaffold for attaching substituents that can interact with enzyme subsites or modulate electronic properties.

- **Meta-Positioned Carbamoyl Linker:** The amide (carbamoyl) group at the meta-position connects the phenylboronic acid core to the side chain. Its placement influences the vector and orientation of the side chain. Furthermore, the amide bond can participate in hydrogen bonding interactions within an enzyme's active site, potentially increasing binding affinity. Starting from 3-aminophenylboronic acid is a common and versatile strategy for creating a diverse range of derivatives through amide coupling[6][7][8].
- **N-(2-methoxyethyl) Side Chain:** This group is primarily incorporated to enhance pharmacokinetic properties. The 2-methoxyethyl (MOE) moiety is known to improve aqueous solubility, metabolic stability, and cell permeability[9][10]. In drug design, such modifications are critical for transitioning a potent inhibitor into a viable drug candidate by improving its absorption, distribution, metabolism, and excretion (ADME) profile[9][11][12].

Primary Application: Serine Protease Inhibition

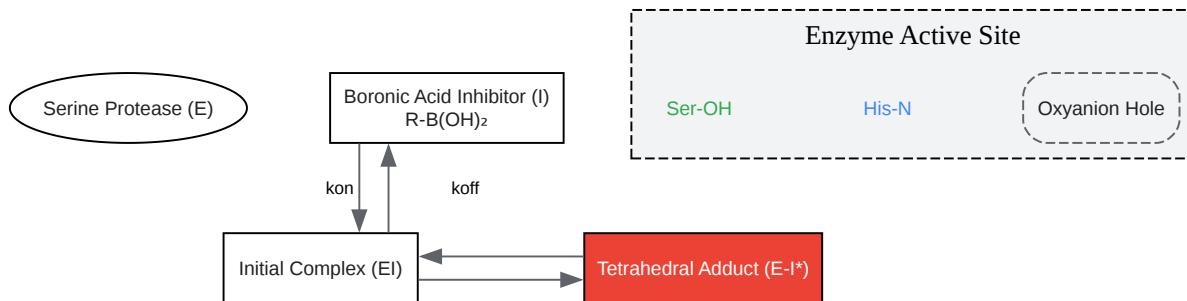
Based on its structure, the most direct and well-supported application for **3-(2-methoxyethylcarbamoyl)phenylboronic acid** is as an inhibitor of serine proteases. This class of enzymes, which includes targets like thrombin, trypsin, chymotrypsin, and bacterial β -lactamases, plays a critical role in numerous physiological and pathological processes[13][14].

Mechanism of Action

Boronic acids function as transition-state analog inhibitors[5][15]. The mechanism involves a two-step process:

- **Initial Binding:** The inhibitor first binds non-covalently to the enzyme's active site, forming an initial Michaelis-like complex (EI).
- **Covalent Adduct Formation:** The catalytic serine's hydroxyl group performs a nucleophilic attack on the electrophilic boron atom. This converts the trigonal planar boronic acid (sp^2 hybridized) into a more stable, negatively charged tetrahedral boronate adduct (sp^3 hybridized)[14][15]. This adduct is stabilized by interactions within the enzyme's "oxyanion hole," mimicking the high-energy intermediate of substrate hydrolysis[2][16].

This interaction is typically reversible, with the inhibitor able to dissociate, which can be advantageous in reducing off-target effects compared to irreversible inhibitors.



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Caption: Mechanism of serine protease inhibition by a boronic acid.

Potential Therapeutic Targets

- **β-Lactamases:** These bacterial enzymes confer resistance to β-lactam antibiotics. Boronic acid inhibitors like Vaborbactam are clinically approved to be used in combination with antibiotics[17]. **3-(2-methoxyethylcarbamoyl)phenylboronic acid** could be explored as an inhibitor for Class A and Class C β-lactamases[3][18][19].
- **Thrombosis:** Serine proteases like thrombin and Factor Xa are central to the coagulation cascade. Boronic acid-based anticoagulants have been explored as therapeutic agents.
- **Inflammation:** Proteases such as human neutrophil elastase are involved in inflammatory diseases. Peptide boronic acids have shown potent inhibition in this area[13].
- **Oncology:** The proteasome, which has a threonine residue in its active site that functions similarly to serine, is a validated cancer target. The boronic acid drug Bortezomib was the first proteasome inhibitor approved for treating multiple myeloma[5][17].

Physicochemical Properties and Drug-Likeness

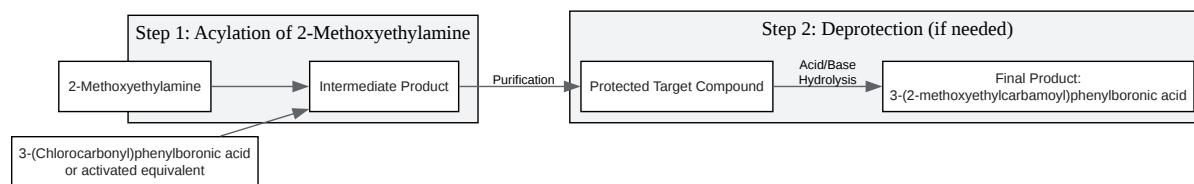
The substituents on the phenylboronic acid core are critical for tuning its properties for biological efficacy.

Property	Influence of Functional Groups	Rationale
pKa	<p>The pKa of phenylboronic acid is ~8.7. The meta-carbamoyl group is weakly electron-withdrawing, which is expected to slightly lower the pKa.[20]</p> <p>[21] A lower pKa is often desirable as it increases the concentration of the active anionic boronate form at physiological pH (~7.4)[22].</p>	
Solubility	<p>The N-(2-methoxyethyl) group is designed to significantly improve aqueous solubility compared to a simple alkyl or aryl substituent. The ether oxygen and amide group can act as hydrogen bond acceptors.</p>	<p>Improved solubility is crucial for administration and distribution in the body. The introduction of polar groups is a common strategy to achieve this[3].</p>
Lipophilicity (LogD)	<p>The methoxyethyl group balances lipophilicity. While adding carbon atoms increases lipophilicity, the oxygen atom mitigates this effect. This balance is key for achieving cell membrane permeability without sacrificing aqueous solubility.</p>	<p>An optimal LogD (typically between 1 and 3) is often sought for oral bioavailability, balancing solubility with the ability to cross lipid membranes.</p>
Metabolic Stability	<p>The ether linkage in the methoxyethyl group is generally more resistant to metabolic degradation than, for example, an ester or a simple alkyl chain.</p>	<p>Enhanced stability increases the compound's half-life in the body, potentially allowing for less frequent dosing[9].</p>

Protocols for Synthesis and Evaluation

Protocol 1: Synthesis via Amide Coupling

This protocol outlines a standard method for synthesizing the target compound from commercially available starting materials. The foundational reaction is an amide bond formation between an amine and a carboxylic acid (or its activated form), a cornerstone of medicinal chemistry. Here, we adapt this to couple 3-aminophenylboronic acid with a suitable precursor.



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Caption: Synthetic workflow for the target compound.

Objective: To synthesize **3-(2-methoxyethylcarbamoyl)phenylboronic acid**.

Materials:

- 3-Aminophenylboronic acid (or its hydrochloride salt)[23]
- 2-Methoxyethyl isocyanate or an activated form of 2-methoxyacetic acid (e.g., acid chloride)
- Coupling agents (if starting from carboxylic acid): EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBr (Hydroxybenzotriazole)
- Base: Diisopropylethylamine (DIPEA) or triethylamine (TEA)
- Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- Reagents for workup and purification: 1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel for chromatography.

Procedure:

- Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-aminophenylboronic acid (1.0 eq) in anhydrous DMF.
- Activation (if using carboxylic acid): Add 2-methoxyacetic acid (1.1 eq), EDC (1.2 eq), and HOBT (1.2 eq). Stir the mixture at room temperature for 30 minutes.
- Coupling: Add DIPEA (2.5 eq) to the reaction mixture. Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO_3 , and brine.
- Purification: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to yield the final product.
- Characterization: Confirm the structure and purity of the final compound using ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Enzyme Inhibition Assay (IC_{50} Determination)

This protocol provides a general method to determine the inhibitory potency (IC_{50}) of the synthesized compound against a model serine protease, such as chymotrypsin, using a chromogenic substrate.

Objective: To determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC_{50}).

Materials:

- Serine protease (e.g., Bovine α -Chymotrypsin)
- Assay Buffer: 50 mM Tris-HCl, pH 7.4[24]

- Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin)
- Inhibitor: **3-(2-methoxyethylcarbamoyl)phenylboronic acid**, dissolved in DMSO to create a stock solution (e.g., 10 mM).
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

- Prepare Reagents:
 - Prepare a working solution of the enzyme in the assay buffer.
 - Prepare a working solution of the substrate in the assay buffer.
 - Prepare a serial dilution of the inhibitor stock solution in assay buffer. Ensure the final DMSO concentration in all wells is constant and low (<1% v/v) to avoid affecting enzyme activity[24].
- Assay Setup (in a 96-well plate):
 - Test Wells: Add a fixed volume of assay buffer, the enzyme solution, and varying concentrations of the inhibitor solution.
 - Positive Control (100% activity): Add assay buffer, enzyme solution, and buffer with DMSO (no inhibitor).
 - Negative Control (0% activity/blank): Add assay buffer, substrate solution, and buffer with DMSO (no enzyme).
- Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced, which is important for time-dependent or slow-binding inhibitors[13][14].
- Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

- Measure Absorbance: Immediately begin monitoring the change in absorbance at 405 nm over time (kinetic mode) using the microplate reader. The product of the reaction (p-nitroaniline) is yellow and absorbs at this wavelength.
- Data Analysis:
 - Calculate the initial velocity (rate of reaction) for each well from the linear portion of the absorbance vs. time plot.
 - Normalize the velocities of the test wells to the positive control (set to 100% activity).
 - Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀ value[24].

This structured approach, grounded in the established chemistry of boronic acids and their analogs, provides a comprehensive guide for researchers to synthesize, evaluate, and understand the potential of **3-(2-methoxyethylcarbamoyl)phenylboronic acid** as a valuable tool in medicinal chemistry.

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References

- 1. researchgate.net [researchgate.net]
- 2. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural study of phenyl boronic acid derivatives as AmpC β -lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]
- 7. Facile synthesis of boronic acid-functionalized magnetic nanoparticles for efficient dopamine extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Site-Specific Modification Using the 2'-Methoxyethyl Group Improves the Specificity and Activity of siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-Specific Modification Using the 2'-Methoxyethyl Group Improves the Specificity and Activity of siRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of the serine proteases leukocyte elastase, pancreatic elastase, cathepsin G, and chymotrypsin by peptide boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β -Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. US5702952A - Labelled boronic acid derivatives - Google Patents [patents.google.com]
- 23. 3-氨基苯硼酸 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 24. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
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